molecular formula C12H13FO3 B13531128 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid

1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13531128
M. Wt: 224.23 g/mol
InChI Key: ZIGVACMFDJQSDA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid, with the chemical formula C₁₂H₁₃FO₃, is a compound that combines a cyclopropane ring with a carboxylic acid group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, where an arylboron reagent reacts with an aryl halide in the presence of a palladium catalyst. Boron reagents like disiamylborane, dicyclohexylborane, and diisopinocamphenylborane are commonly employed in these reactions .

Industrial Production:: While specific industrial methods may vary, the synthesis typically involves optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity.

Chemical Reactions Analysis

Reactions:: 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (as mentioned earlier) and other functional group-specific reagents.

Major Products:: The major products formed depend on the specific reaction conditions. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or other reduced forms.

Scientific Research Applications

This compound finds applications across scientific disciplines:

    Chemistry: As a versatile building block in organic synthesis.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the development of novel materials.

Mechanism of Action

The exact mechanism by which 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific targets. It may interact with cellular pathways, receptors, or enzymes.

Comparison with Similar Compounds

While uniqueness varies, this compound stands out due to its combination of fluorine and methoxy functionalities. Similar compounds include other cyclopropane carboxylic acids, but their specific substituents differentiate them.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13FO3/c1-16-10-3-2-8(6-9(10)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)

InChI Key

ZIGVACMFDJQSDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)F

Origin of Product

United States

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